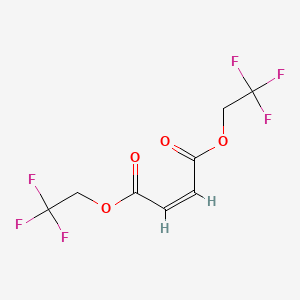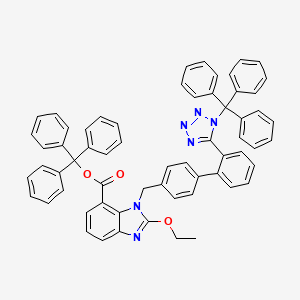
Maléate de bis(2,2,2-trifluoroéthyle)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,2-trifluoroethyl)maleate: is an organic compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 g/mol . It is a derivative of maleic acid, where the hydrogen atoms of the hydroxyl groups are replaced by 2,2,2-trifluoroethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry: Bis(2,2,2-trifluoroethyl)maleate is used as a building block in organic synthesis. Its unique trifluoroethyl groups make it valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology: In biological research, bis(2,2,2-trifluoroethyl)maleate is used as a reagent in the modification of biomolecules. Its ability to introduce trifluoroethyl groups into proteins and nucleic acids is valuable in studying protein-ligand interactions and enzyme mechanisms .
Medicine: The compound’s fluorinated nature makes it a potential candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making bis(2,2,2-trifluoroethyl)maleate a promising scaffold for designing new therapeutic agents .
Industry: In the industrial sector, bis(2,2,2-trifluoroethyl)maleate is used in the production of specialty polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .
Mécanisme D'action
Target of Action
Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.
Action Environment
The action, efficacy, and stability of Bis(2,2,2-trifluoroethyl)maleate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2,2,2-trifluoroethyl)maleate can be synthesized through the esterification of maleic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures (around 80°C) for an extended period (approximately 16 hours) .
Industrial Production Methods: In an industrial setting, the production of bis(2,2,2-trifluoroethyl)maleate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2,2-trifluoroethyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of maleic acid derivatives.
Reduction: Formation of bis(2,2,2-trifluoroethyl)alcohol.
Substitution: Formation of substituted maleates.
Comparaison Avec Des Composés Similaires
- Bis(2,2,2-trifluoroethyl)fumarate
- 2-Butenedioic acid bis(2,2,2-trifluoroethyl) ester
- Maleic acid bis(2,2,2-trifluoroethyl) ether
Comparison: Bis(2,2,2-trifluoroethyl)maleate is unique due to its specific esterification of maleic acid with 2,2,2-trifluoroethanol. Compared to similar compounds, it offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
Numéro CAS |
116401-64-0 |
|---|---|
Formule moléculaire |
C8H6F6O4 |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |
Clé InChI |
KZTDZFZLDVZRCF-OWOJBTEDSA-N |
SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
SMILES isomérique |
C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |
SMILES canonique |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)




